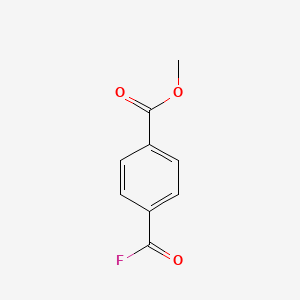
Methyl 4-(fluorocarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(fluorocarbonyl)benzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorocarbonyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(fluorocarbonyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(fluorocarbonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorocarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and methanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Fluorobenzoic acid and methanol.
Reduction: 4-Fluorobenzyl alcohol.
Applications De Recherche Scientifique
Methyl 4-(fluorocarbonyl)benzoate is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4-(fluorocarbonyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the carbonyl group.
Methyl benzoate: Lacks both the fluorine and carbonyl groups.
4-Fluorobenzoic acid: Contains the fluorine but lacks the ester group
Uniqueness
Methyl 4-(fluorocarbonyl)benzoate is unique due to the presence of both the fluorocarbonyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Propriétés
Numéro CAS |
709-69-3 |
|---|---|
Formule moléculaire |
C9H7FO3 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
methyl 4-carbonofluoridoylbenzoate |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 |
Clé InChI |
GZGWYTNBYDPWKD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


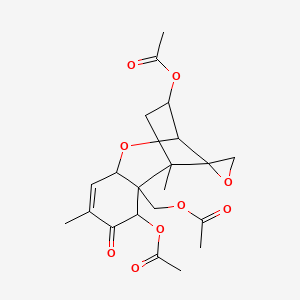
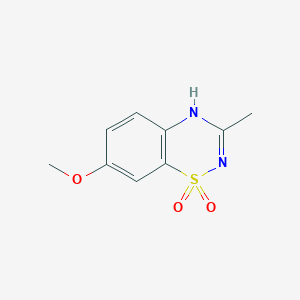
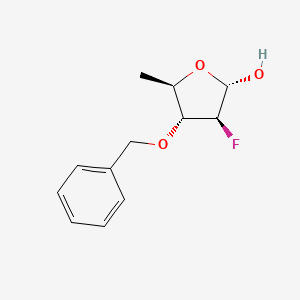
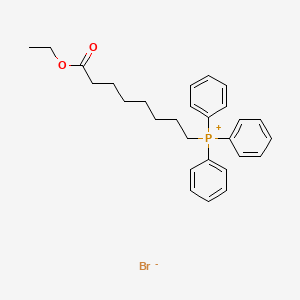
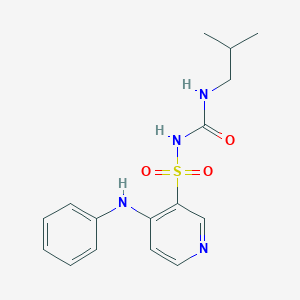
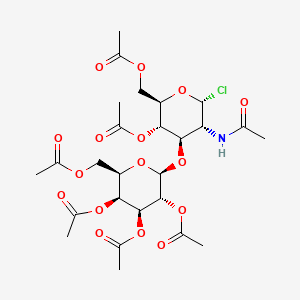
![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
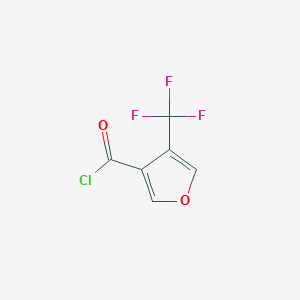
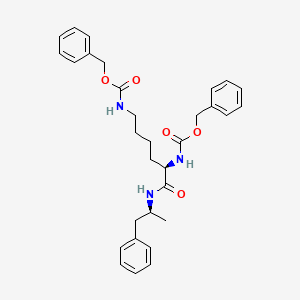
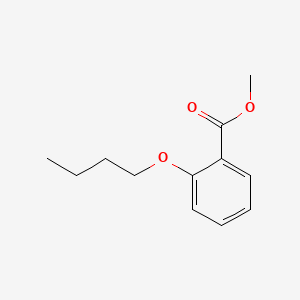
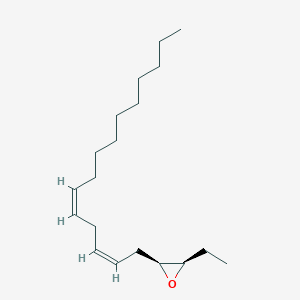
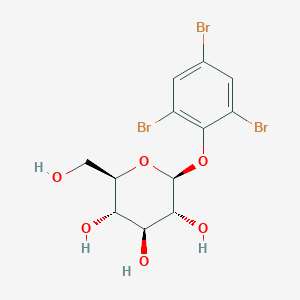
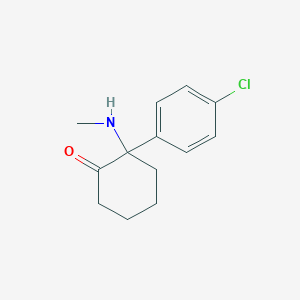
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
